Cas no 2098032-03-0 ((3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone)
![(3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone structure](https://www.kuujia.com/scimg/cas/2098032-03-0x500.png)
(3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone Chemical and Physical Properties
Names and Identifiers
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- (3-aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
- (3-aminoazetidin-1-yl)-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
- (3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
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- Inchi: 1S/C12H14N4O/c1-8-11(12(17)15-6-9(13)7-15)16-5-3-2-4-10(16)14-8/h2-5,9H,6-7,13H2,1H3
- InChI Key: XGPHOTDNEBFKBK-UHFFFAOYSA-N
- SMILES: O=C(C1=C(C)N=C2C=CC=CN12)N1CC(C1)N
Computed Properties
- Exact Mass: 230.11676108 g/mol
- Monoisotopic Mass: 230.11676108 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 63.6
- Molecular Weight: 230.27
(3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-3696-0.25g |
(3-aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |
2098032-03-0 | 95%+ | 0.25g |
$479.0 | 2023-09-07 | |
Life Chemicals | F1907-3696-10g |
(3-aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |
2098032-03-0 | 95%+ | 10g |
$2234.0 | 2023-09-07 | |
TRC | A226111-1g |
(3-aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |
2098032-03-0 | 1g |
$ 775.00 | 2022-06-08 | ||
Life Chemicals | F1907-3696-2.5g |
(3-aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |
2098032-03-0 | 95%+ | 2.5g |
$1064.0 | 2023-09-07 | |
TRC | A226111-100mg |
(3-aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |
2098032-03-0 | 100mg |
$ 135.00 | 2022-06-08 | ||
TRC | A226111-500mg |
(3-aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |
2098032-03-0 | 500mg |
$ 500.00 | 2022-06-08 | ||
Life Chemicals | F1907-3696-5g |
(3-aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |
2098032-03-0 | 95%+ | 5g |
$1596.0 | 2023-09-07 | |
Life Chemicals | F1907-3696-1g |
(3-aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |
2098032-03-0 | 95%+ | 1g |
$532.0 | 2023-09-07 | |
Life Chemicals | F1907-3696-0.5g |
(3-aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |
2098032-03-0 | 95%+ | 0.5g |
$505.0 | 2023-09-07 |
(3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone Related Literature
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
Additional information on (3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Introduction to (3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone and Its Significance in Modern Chemical Biology
(3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone, with the CAS number 2098032-03-0, is a compound that has garnered significant attention in the field of chemical biology due to its unique structural features and potential biological activities. This molecule, featuring a combination of an azetidine ring and a methylimidazo[1,2-a]pyridine moiety, presents a promising scaffold for the development of novel therapeutic agents.
The azetidine ring is a cyclic amine structure that is commonly found in various bioactive molecules. Its presence in this compound suggests potential interactions with biological targets, particularly enzymes and receptors. The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, which is crucial for binding to biological macromolecules. Additionally, the flexibility of the azetidine ring allows for conformational changes that can optimize interactions with target sites.
On the other hand, the 2-methylimidazo[1,2-a]pyridin-3-yl moiety introduces a pyridine ring system that is known for its ability to interact with various biological targets. Pyridine derivatives are widely used in pharmaceuticals due to their favorable pharmacokinetic properties and ability to modulate enzyme activity. The presence of a methyl group at the 2-position of the imidazole ring further enhances the compound's potential bioactivity by influencing its electronic properties and solubility.
The combination of these two distinct structural elements makes (3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone a versatile scaffold for drug discovery. Its unique structure allows for multiple points of interaction with biological targets, which can be exploited to develop molecules with enhanced potency and selectivity. Recent studies have shown that similar scaffolds have been successfully used in the development of inhibitors for various enzymes and receptors involved in critical biological pathways.
In particular, research has highlighted the potential of this compound as an inhibitor of kinases, which are enzymes that play a crucial role in cell signaling pathways. Kinases are involved in numerous cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is often associated with diseases such as cancer, making them attractive targets for therapeutic intervention. The azetidine ring and the imidazo[1,2-a]pyridine moiety together provide multiple hydrogen bonding opportunities and hydrophobic interactions that can effectively bind to the active sites of kinases.
Moreover, the compound's ability to modulate kinase activity has been explored in preclinical studies. These studies have demonstrated that (3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone can inhibit the activity of several kinases by competing with ATP for binding to the enzyme's active site. This competitive inhibition can lead to a significant reduction in kinase activity, thereby disrupting abnormal signaling pathways that contribute to disease progression.
Another area of interest is the potential application of this compound in treating inflammatory diseases. Inflammatory responses are mediated by various signaling pathways involving kinases and other enzymes. By inhibiting these enzymes, (3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone may help reduce inflammation and alleviate symptoms associated with conditions such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of this compound has also been optimized to enhance its bioactivity and pharmacokinetic properties. Researchers have employed various synthetic strategies to introduce functional groups that can improve solubility, metabolic stability, and target specificity. These efforts have led to the development of analogs with enhanced potency and reduced toxicity.
Recent advances in computational chemistry have further facilitated the design and optimization of (3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone derivatives. Molecular modeling techniques have been used to predict binding modes and identify key interactions between the compound and biological targets. These predictions have guided synthetic efforts and helped prioritize compounds for further investigation.
In conclusion, (3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone represents a promising scaffold for the development of novel therapeutic agents. Its unique structural features and potential bioactivities make it an attractive candidate for further research in drug discovery. As our understanding of biological pathways continues to grow, compounds like this one will play an increasingly important role in addressing unmet medical needs.
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